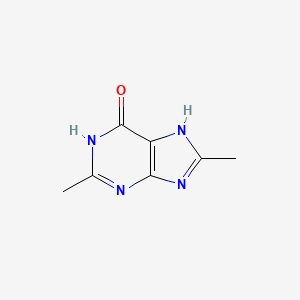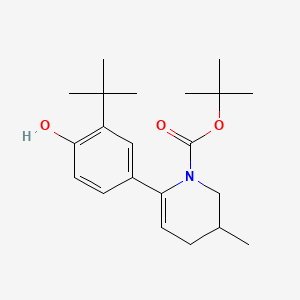
Antistaphylococcal agent 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antistaphylococcal agent 1, also known as lysostaphin, is a zinc metalloenzyme with a specific lytic action against Staphylococcus aureus. It has activities of three enzymes: glycylglycine endopeptidase, endo-β-N-acetyl glucosamidase, and N-acetyl muramyl-L-alanine amidase. Glycylglycine endopeptidase specifically cleaves the glycine-glycine bonds unique to the interpeptide cross-bridge of the Staphylococcus aureus cell wall . Due to its unique specificity, lysostaphin has high potential in the treatment of antibiotic-resistant staphylococcal infections .
Preparation Methods
Lysostaphin can be produced through recombinant DNA technology. The gene encoding lysostaphin is cloned and expressed in a suitable host, such as Bacillus sphaericus . The recombinant lysostaphin is then purified using various chromatographic techniques. Industrial production methods focus on optimizing yield and purity while minimizing costs .
Chemical Reactions Analysis
Lysostaphin undergoes several types of reactions, including hydrolysis and cleavage of peptide bonds. The enzyme’s glycylglycine endopeptidase activity specifically targets the glycine-glycine bonds in the Staphylococcus aureus cell wall . Common reagents used in these reactions include buffers and metal ions that stabilize the enzyme’s active site. The major product formed from these reactions is the lysed cell wall of Staphylococcus aureus .
Scientific Research Applications
Lysostaphin has a wide range of scientific research applications. In medicine, it is used as a therapeutic agent for treating antibiotic-resistant staphylococcal infections, including methicillin-resistant Staphylococcus aureus (MRSA) infections . In biology, lysostaphin is used to study bacterial cell wall structure and function. In industry, it is used in the production of recombinant proteins and as a tool for lysing Staphylococcus aureus cells in various assays .
Mechanism of Action
Lysostaphin exerts its effects by cleaving the glycine-glycine bonds in the peptidoglycan layer of the Staphylococcus aureus cell wall. This action disrupts the integrity of the cell wall, leading to cell lysis and death . The enzyme’s molecular targets include the peptidoglycan cross-bridges unique to Staphylococcus aureus .
Comparison with Similar Compounds
Lysostaphin is unique among antistaphylococcal agents due to its specific action on the glycine-glycine bonds in the Staphylococcus aureus cell wall. Similar compounds include other bacteriolytic enzymes such as lysozyme and autolysins, which also target bacterial cell walls but have different specificities and mechanisms of action . Lysostaphin’s unique specificity makes it particularly effective against antibiotic-resistant strains of Staphylococcus aureus .
Conclusion
Lysostaphin, or Antistaphylococcal agent 1, is a powerful enzyme with significant potential in treating antibiotic-resistant staphylococcal infections. Its unique mechanism of action and specificity make it a valuable tool in both scientific research and clinical applications. As research continues, lysostaphin may become an even more integral part of our arsenal against bacterial infections.
Properties
Molecular Formula |
C22H16N6O2 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
6-amino-4-(1H-indol-3-yl)-3-methyl-1-(pyridine-4-carbonyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H16N6O2/c1-12-18-19(16-11-26-17-5-3-2-4-14(16)17)15(10-23)20(24)30-22(18)28(27-12)21(29)13-6-8-25-9-7-13/h2-9,11,19,26H,24H2,1H3 |
InChI Key |
UAUKZFFTWRGSQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CNC4=CC=CC=C43)C(=O)C5=CC=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13924025.png)
![2-morpholino-2-oxoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13924035.png)




![2-Bromo-6,12-dihydro-6,6,12,12-tetramethylindeno[1,2-b]fluorene](/img/structure/B13924057.png)



![Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate dihydrochloride](/img/structure/B13924084.png)
![[1,2,4]Triazolo[4,3-a]pyridine-3-carbonyl chloride](/img/structure/B13924086.png)

![tert-Butyl 6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B13924110.png)
